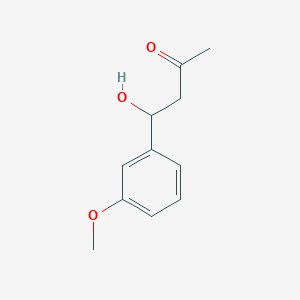
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, also known as zingerone, is an organic compound with the molecular formula C11H14O3. It is a non-toxic and inexpensive compound with varied pharmacological activities. Zingerone is the least pungent component of Zingiber officinale (ginger) and is formed by the cooking or heating of gingerol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Condensation of Acetone with Anisaldehyde: This method involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst.
Catalytic Condensation with Phenol: Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation.
Industrial Production Methods
Industrial production methods for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a flavoring agent.
Biology: Studied for its antioxidant properties and its ability to inhibit reactive oxygen species (ROS).
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of perfumes, flavorings, and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It inhibits the formation of reactive oxygen species (ROS) and maintains its antioxidant properties . The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the modulation of inflammatory responses.
Comparación Con Compuestos Similares
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is closely related to compounds such as vanillin (from vanilla) and eugenol (from clove) . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Vanillin: Contains an aldehyde group and is primarily used as a flavoring agent.
Eugenol: Contains a methoxy group and is known for its analgesic and antiseptic properties.
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-Allyl-2-methoxyphenol.
Paradol: 6-Paradol, another compound found in ginger.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.
Propiedades
Número CAS |
208641-42-3 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-hydroxy-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 |
Clave InChI |
ZKWCOMLAOQTYIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


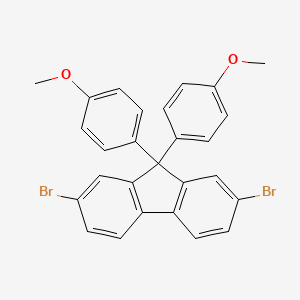
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
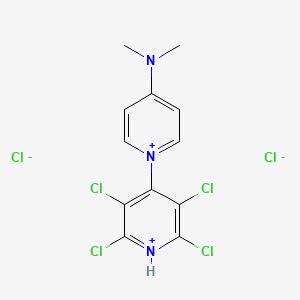
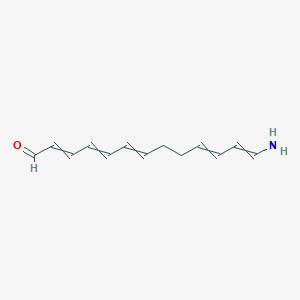
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
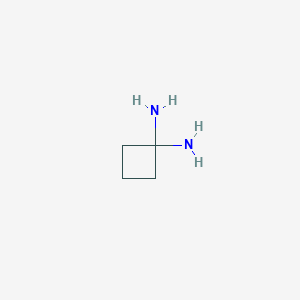
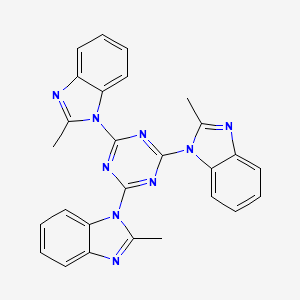
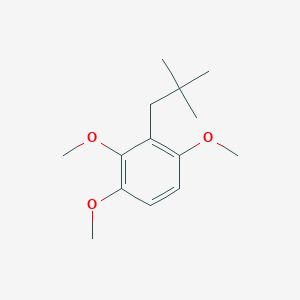
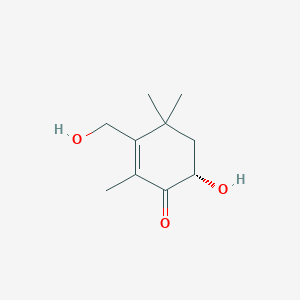
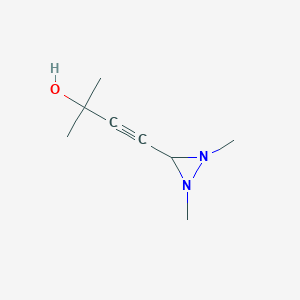
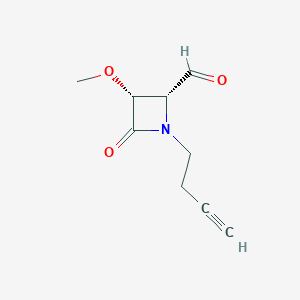

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

